molecular formula C7H6ClF5O2S2 B1406362 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706458-82-3

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No. B1406362
M. Wt: 316.7 g/mol
InChI Key: SDZFUKOTFLQLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride, also known as 2-MSPFSCl, is a chemical compound with the molecular formula C7H3ClF5O2S2. It is a highly reactive compound that is commonly used in chemical synthesis and research. In

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Molecular-Electronic Structure: 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride and its structural isomers have been synthesized and structurally characterized using X-ray crystal diffraction. These sterically hindered organic molecules are cross-linked into frameworks by hydrogen bonds, with their electronic structure studied using ab initio quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Applications in Chemical Synthesis

  • Recyclable Magnetic Co/C Hybrid Reagents: A high-load, recyclable magnetic Co/C hybrid benzenesulfonyl chloride reagent has been developed for methylation/alkylation of various carboxylic acids. Its efficiency is demonstrated through easy retrieval with a neodymium magnet and additional reactions employing sulfonic acid analogues (Faisal et al., 2017).

Stereochemical Investigations

  • Stereocontrolled Preparation of Spirocyclic Ethers: Studies on the stereoselectivity of intramolecular cyclization involving 2-(benzenesulfonyl) derivatives have been conducted. This research explored the formation of spirocyclic centers and rationalized outcomes in terms of oxonium ion reactions (Paquette & Tae, 1996).

Solvent Nucleophilicity and Mechanism Studies

  • Solvolyses of Benzenesulfonyl Chlorides: The solvolysis of benzenesulfonyl chloride and derivatives has been correlated using the extended Grunwald-Winstein equation. The results suggest a concerted bimolecular displacement mechanism, refuting a dissociative mechanism (Kevill & D’Souza, 1999).

Industrial and Synthetic Utility

  • Key Building Block in Drug Synthesis: The compound is a key building block in the synthesis of several drug candidates, with scalable processes described for its preparation (Meckler & Herr, 2012).

Eco-Friendly Solvent Applications

  • Pd-Catalyzed Desulfitative C-H Bond Arylation: The compound has been utilized in palladium-catalyzed arylation of heteroarenes, demonstrating effectiveness in green and renewable solvents (Hfaiedh et al., 2015).

Analytical Chemistry Applications

  • Analysis of Aliphatic Amines in Water: It has been used for the derivatization of aliphatic amines in water for gas chromatography-mass spectrometry analysis, providing a method to determine these amines at sub-ppb levels (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It’s important to handle this chemical with care, using appropriate safety measures.

properties

IUPAC Name

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5O2S2/c1-5-2-3-6(17(9,10,11,12)13)4-7(5)16(8,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFUKOTFLQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 2
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 5
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.